molecular formula C6H11N3O B2514236 (1R,2R)-2-azidocyclohexan-1-ol CAS No. 10027-78-8; 110716-78-4

(1R,2R)-2-azidocyclohexan-1-ol

Cat. No. B2514236
M. Wt: 141.174
InChI Key: QECSGTHYJAPXMH-PHDIDXHHSA-N
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Patent
US07691878B2

Procedure details

To a solution of 7-oxa-bicyclo[4.1.0]heptane (0.300 g, 3.06 mmol) in acetone (3 mL) was added sodium azide (0.504 g, 7.75 mmol) in water (3 mL). The reaction mixture was refluxed for 12 h. The acetone was removed in vacuo and the product was extracted with ethyl acetate (5 mL). The organic layer was collected, dried over anhydrous sodium sulfate, filtered, and concentrated to provide the title compound (46 mg).
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.504 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]12[O:7][CH:6]1[CH2:5][CH2:4][CH2:3][CH2:2]2.[N-:8]=[N+:9]=[N-:10].[Na+]>CC(C)=O.O>[N:8]([CH:6]1[CH2:5][CH2:4][CH2:3][CH2:2][CH:1]1[OH:7])=[N+:9]=[N-:10] |f:1.2|

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
C12CCCCC2O1
Name
Quantity
0.504 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
3 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
3 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 12 h
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The acetone was removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with ethyl acetate (5 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
N(=[N+]=[N-])C1C(CCCC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 46 mg
YIELD: CALCULATEDPERCENTYIELD 10.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07691878B2

Procedure details

To a solution of 7-oxa-bicyclo[4.1.0]heptane (0.300 g, 3.06 mmol) in acetone (3 mL) was added sodium azide (0.504 g, 7.75 mmol) in water (3 mL). The reaction mixture was refluxed for 12 h. The acetone was removed in vacuo and the product was extracted with ethyl acetate (5 mL). The organic layer was collected, dried over anhydrous sodium sulfate, filtered, and concentrated to provide the title compound (46 mg).
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.504 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]12[O:7][CH:6]1[CH2:5][CH2:4][CH2:3][CH2:2]2.[N-:8]=[N+:9]=[N-:10].[Na+]>CC(C)=O.O>[N:8]([CH:6]1[CH2:5][CH2:4][CH2:3][CH2:2][CH:1]1[OH:7])=[N+:9]=[N-:10] |f:1.2|

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
C12CCCCC2O1
Name
Quantity
0.504 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
3 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
3 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 12 h
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The acetone was removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with ethyl acetate (5 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
N(=[N+]=[N-])C1C(CCCC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 46 mg
YIELD: CALCULATEDPERCENTYIELD 10.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.